molecular formula C13H17ClFNO2 B6630976 2-(2-chloro-6-fluorophenyl)-N-(4-hydroxypentan-2-yl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(4-hydroxypentan-2-yl)acetamide

Cat. No. B6630976
M. Wt: 273.73 g/mol
InChI Key: SWIPUMFMYLWSJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-6-fluorophenyl)-N-(4-hydroxypentan-2-yl)acetamide, also known as CF3P-IAA, is a synthetic compound that has been the subject of scientific research due to its potential applications in medicine and agriculture.

Mechanism of Action

2-(2-chloro-6-fluorophenyl)-N-(4-hydroxypentan-2-yl)acetamide acts as a selective agonist of the auxin receptor TIR1/AFB. It binds to the receptor and triggers a signaling cascade that leads to changes in gene expression and cellular processes. The exact mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(4-hydroxypentan-2-yl)acetamide is still being studied, but it is believed to involve the regulation of cell division, differentiation, and growth.
Biochemical and Physiological Effects:
2-(2-chloro-6-fluorophenyl)-N-(4-hydroxypentan-2-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-(2-chloro-6-fluorophenyl)-N-(4-hydroxypentan-2-yl)acetamide inhibits cell proliferation and induces apoptosis. In neurons, 2-(2-chloro-6-fluorophenyl)-N-(4-hydroxypentan-2-yl)acetamide protects against oxidative stress and reduces inflammation. In plants, 2-(2-chloro-6-fluorophenyl)-N-(4-hydroxypentan-2-yl)acetamide promotes root growth and lateral root formation, as well as increases the number of flowers and fruits.

Advantages and Limitations for Lab Experiments

2-(2-chloro-6-fluorophenyl)-N-(4-hydroxypentan-2-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for the TIR1/AFB receptor. However, it also has limitations such as its low solubility in water and its potential toxicity at high concentrations. Careful dosing and experimental design are necessary to ensure accurate and reliable results.

Future Directions

2-(2-chloro-6-fluorophenyl)-N-(4-hydroxypentan-2-yl)acetamide has potential for further research in medicine and agriculture. In medicine, future studies could focus on the development of 2-(2-chloro-6-fluorophenyl)-N-(4-hydroxypentan-2-yl)acetamide as a therapeutic agent for cancer and neurodegenerative diseases. In agriculture, future studies could investigate the effects of 2-(2-chloro-6-fluorophenyl)-N-(4-hydroxypentan-2-yl)acetamide on different crops and the optimization of dosing and application methods. Additionally, further research could be conducted on the mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(4-hydroxypentan-2-yl)acetamide and the development of new analogs with improved properties.
Conclusion:
In conclusion, 2-(2-chloro-6-fluorophenyl)-N-(4-hydroxypentan-2-yl)acetamide is a synthetic compound that has potential applications in medicine and agriculture. Its synthesis method has been optimized for high yield and purity, and it has been shown to have anti-cancer properties, neuroprotective effects, and plant growth-promoting effects. While it has advantages for lab experiments, careful dosing and experimental design are necessary to ensure accurate results. Future research could focus on the development of 2-(2-chloro-6-fluorophenyl)-N-(4-hydroxypentan-2-yl)acetamide as a therapeutic agent and the optimization of its use in agriculture.

Synthesis Methods

2-(2-chloro-6-fluorophenyl)-N-(4-hydroxypentan-2-yl)acetamide can be synthesized through a multistep reaction starting from 2,6-dichloro-4-fluoroaniline. The intermediate products are subjected to various reactions such as acylation, reduction, and esterification to obtain the final product. The synthesis method has been optimized to achieve high yield and purity of 2-(2-chloro-6-fluorophenyl)-N-(4-hydroxypentan-2-yl)acetamide.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(4-hydroxypentan-2-yl)acetamide has been studied for its potential applications in medicine and agriculture. In medicine, 2-(2-chloro-6-fluorophenyl)-N-(4-hydroxypentan-2-yl)acetamide has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 2-(2-chloro-6-fluorophenyl)-N-(4-hydroxypentan-2-yl)acetamide has been shown to promote plant growth and increase crop yield.

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(4-hydroxypentan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClFNO2/c1-8(6-9(2)17)16-13(18)7-10-11(14)4-3-5-12(10)15/h3-5,8-9,17H,6-7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIPUMFMYLWSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)O)NC(=O)CC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorophenyl)-N-(4-hydroxypentan-2-yl)acetamide

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